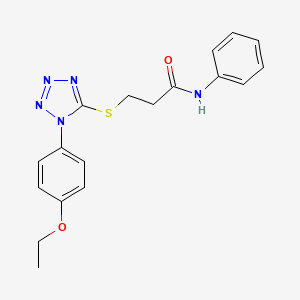

3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide

Description

3-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide is a synthetic organic compound featuring a tetrazole ring substituted at the 1-position with a 4-ethoxyphenyl group, a thioether linkage at the 5-position, and a propanamide chain terminating in an N-phenyl group. This structure combines heterocyclic, aromatic, and amide functionalities, making it relevant in agrochemical and pharmaceutical research.

Properties

IUPAC Name |

3-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c1-2-25-16-10-8-15(9-11-16)23-18(20-21-22-23)26-13-12-17(24)19-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVWPGJVONEJMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable acid catalyst.

Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

Amide Formation: Finally, the thioether intermediate is reacted with phenylpropanoyl chloride in the presence of a base to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions can occur at the carbonyl group in the amide linkage.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones can be formed.

Reduction: The corresponding alcohol or amine derivatives can be produced.

Substitution: Halogenated or nitrated derivatives of the aromatic rings can be obtained.

Scientific Research Applications

-

Anticancer Properties

- Research indicates that compounds containing tetrazole moieties exhibit significant anticancer activity. For instance, derivatives of tetrazoles have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- A study highlighted the synthesis of propanamide derivatives, which demonstrated promising anticancer properties, suggesting that similar derivatives containing the tetrazole ring may also possess effective antitumor activity .

- Antimicrobial Activity

-

Enzyme Inhibition

- The compound may act as an enzyme inhibitor, targeting specific pathways involved in disease processes. This characteristic is particularly relevant in the context of metabolic diseases and cancer, where enzyme modulation can lead to therapeutic benefits.

Synthetic Methodologies

The synthesis of 3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide typically involves several key steps:

- Formation of Tetrazole Ring

- Thioether Formation

- Final Amide Coupling

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

- A study published in Tropical Journal of Pharmaceutical Research explored various propanamide derivatives and their anticancer activities, providing insights into structure-activity relationships that could be applicable to this compound .

- Another research article detailed the synthesis of novel triazole-tetrazole hybrids, highlighting their potential as bioactive agents against cancer cells . This underscores the relevance of tetrazole-containing compounds in drug discovery.

Mechanism of Action

The mechanism by which 3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The tetrazole ring could mimic carboxylate groups, allowing it to bind to active sites in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

(a) N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide ()

- Structural Differences :

- The tetrazole is positioned at the 2nd carbon of the propanamide chain (vs. 5th position via thioether in the target compound).

- Substituents: 4-methoxyphenyl on the propanamide chain (vs. N-phenyl in the target).

- Positional isomerism may affect binding affinity to biological targets (e.g., enzymes or receptors) .

(b) N-(4-Chloro-2-(5-fluoropyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)sulfonyl)propanamide (FA11) ()

- Structural Differences :

- Replaces tetrazole with a thiazole ring (5-membered ring with sulfur and nitrogen).

- Contains a sulfonyl (-SO₂-) group (vs. thioether (-S-) in the target compound).

- Fluoropyridinyl and trifluoropropyl substituents enhance electron-withdrawing effects.

- Functional Implications :

(c) Acetamide,2-[[3-[3-chloro-4-[[[[1-[2-chloro-4-(1,1-dimethylethyl)phenyl]-1H-tetrazol-5-yl]thio]acetyl]amino]phenyl]-1,1-dimethyl-2-propynyl]oxy]-N-pyrazinyl- ()

- Structural Differences :

- Features a bulky tert-butyl group on the tetrazole-substituted phenyl ring (vs. ethoxy in the target).

- Includes a pyrazinyl acetamide moiety (vs. simple phenylpropanamide).

- Functional Implications :

- Increased steric hindrance may reduce binding to compact active sites.

- The pyrazinyl group introduces additional hydrogen-bonding sites .

Biological Activity

The compound 3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide , known for its potential biological activities, is a member of the tetrazole-containing compounds which have garnered attention in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

- Molecular Formula : C19H21N5O3S

- Molecular Weight : 399.5 g/mol

- CAS Number : 887348-63-2

- Structural Features : The compound contains a tetrazole ring, an ethoxyphenyl group, and a thioether linkage, which may contribute to its biological activities.

Synthesis

The synthesis of this compound has been reported using various methods involving the reaction of thio compounds with tetrazole derivatives. A notable method includes the use of eco-friendly solvents like PEG-400, which enhances reaction efficiency while minimizing environmental impact .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives. For instance, similar compounds have shown significant antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Compounds containing tetrazole moieties have been investigated for their anticancer properties. Research indicates that these compounds can inhibit specific enzymes involved in cancer cell proliferation, such as ribonucleotide reductase (RR). The inhibition mechanism is often competitive and reversible, suggesting potential for therapeutic applications in oncology .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of tetrazole derivatives for their antibacterial properties against various strains. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent activity against resistant bacterial strains .

- Anticancer Screening : In vitro assays demonstrated that related tetrazole compounds inhibited cell growth in several cancer cell lines, with some derivatives showing selectivity for specific types of cancer cells. This suggests that modifications to the tetrazole structure can enhance biological potency .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes like ribonucleotide reductase and various kinases.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial and cancer cells, leading to apoptosis.

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 5.3 | |

| Compound B | Anticancer | 12 | |

| Compound C | Antifungal | 8.0 |

Table 2: Synthesis Conditions for Tetrazole Derivatives

| Reaction Conditions | Yield (%) | Solvent Used |

|---|---|---|

| Method A | 91 | PEG-400 |

| Method B | 85 | Ethanol |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide, and how can reaction conditions be optimized?

A common approach involves coupling a tetrazole-thiol intermediate (e.g., 1-(4-ethoxyphenyl)-1H-tetrazole-5-thiol) with a propanamide derivative under heterogenous catalytic conditions. For example, PEG-400 with Bleaching Earth Clay (pH-12.5) at 70–80°C has been used for analogous tetrazole-thioether formations, achieving high yields with minimal by-products . Optimization should focus on solvent selection (e.g., DMF or methylene chloride), stoichiometric ratios (1:1 molar equivalents), and reaction monitoring via TLC to track intermediate formation. Post-reaction purification via recrystallization (e.g., aqueous acetic acid) is critical for isolating high-purity products .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

Combined spectroscopic and analytical techniques are essential:

- IR spectroscopy : Confirm thioether (C–S stretch ~600–700 cm⁻¹) and tetrazole ring (C=N stretch ~1500 cm⁻¹) .

- NMR (¹H/¹³C) : Identify aromatic protons (δ 6.8–7.5 ppm for ethoxyphenyl and phenyl groups) and thio-propanamide methylene protons (δ 3.5–4.0 ppm) .

- Elemental analysis : Validate C, H, N, S content (deviation <0.3% from theoretical values) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

Molecular docking studies using software like AutoDock Vina can simulate interactions between the compound and target proteins (e.g., enzymes with thiol-containing active sites). Focus on the tetrazole-thioether moiety’s electron-rich regions, which may bind to electrophilic pockets. For example, analogous compounds showed affinity for α-glucosidase, with binding poses validated by RMSD values <2.0 Å compared to co-crystallized ligands . Pair docking with MD simulations (e.g., GROMACS) to assess binding stability over 50–100 ns trajectories .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Pharmacokinetic profiling : Assess bioavailability via HPLC-MS to detect metabolite formation (e.g., oxidation of the ethoxy group). Low in vivo activity may stem from rapid hepatic clearance .

- Dose-response recalibration : Adjust concentrations based on plasma protein binding assays (e.g., >90% binding may reduce free compound availability) .

- Structural analogs : Synthesize derivatives (e.g., replacing ethoxy with fluorine) to improve metabolic stability and compare activity trends .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?

- Core modifications : Replace the phenylpropanamide group with heterocyclic systems (e.g., thiazole) to enhance solubility and target specificity .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the 4-ethoxyphenyl ring to modulate electron density and binding kinetics .

- Bioisosteric replacements : Substitute the tetrazole ring with triazole to evaluate changes in hydrogen-bonding capacity .

Methodological Considerations

Q. What experimental designs are optimal for assessing enzyme inhibition mechanisms?

- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example, pre-incubate the compound with α-glucosidase and monitor p-nitrophenyl glucopyranoside hydrolysis at 405 nm .

- IC₅₀ determination : Conduct dose-response curves (0.1–100 µM) with triplicate measurements to minimize variability .

Q. How can researchers address low yields in large-scale synthesis?

- Catalyst screening : Test alternatives to Bleaching Earth Clay, such as Amberlyst-15, to improve turnover frequency .

- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions .

Data Interpretation and Validation

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.